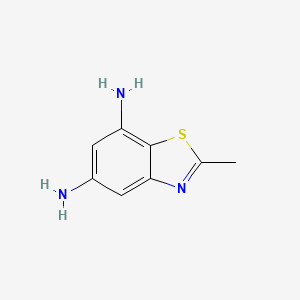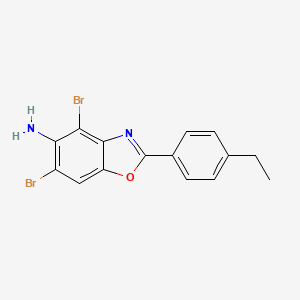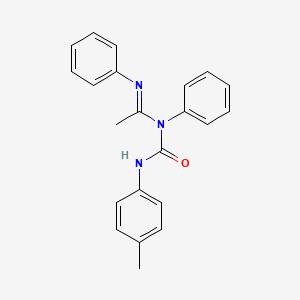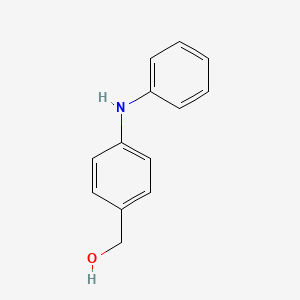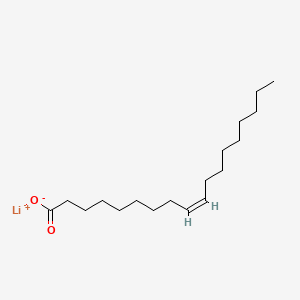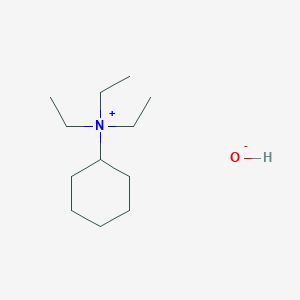![molecular formula C11H18N2 B13797912 n-[2-(Pyridin-2-yl)ethyl]butan-1-amine CAS No. 6311-97-3](/img/structure/B13797912.png)
n-[2-(Pyridin-2-yl)ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyridin-2-ylethyl)butan-1-amine is an organic compound with the molecular formula C11H18N2This compound is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a butylamine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)butan-1-amine typically involves the reaction of 2-pyridineethanamine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(2-pyridin-2-ylethyl)butan-1-amine may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-2-ylethyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amines .
Scientific Research Applications
N-(2-pyridin-2-ylethyl)butan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-pyridin-2-ylethyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-pyridin-2-ylethyl)butan-1-amine include other pyridine derivatives and butylamine derivatives. Examples include:
- 2-Pyridineethanamine
- N-butylamine
- N-(2-pyridin-2-ylethyl)propylamine
Uniqueness
What sets N-(2-pyridin-2-ylethyl)butan-1-amine apart from these similar compounds is its unique combination of the pyridine ring and the butylamine group. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
6311-97-3 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-2-3-8-12-10-7-11-6-4-5-9-13-11/h4-6,9,12H,2-3,7-8,10H2,1H3 |
InChI Key |
YQYQAPCJXPYSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
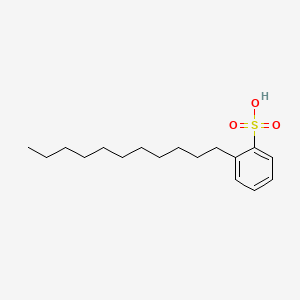
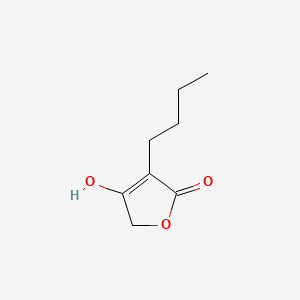
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
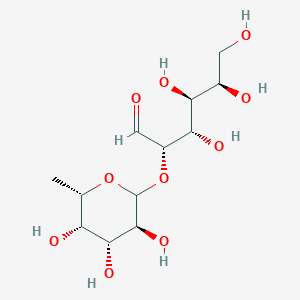
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
